molecular formula C11H19NO5 B6278458 rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid CAS No. 2307772-00-3

rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid

Cat. No. B6278458
CAS RN: 2307772-00-3
M. Wt: 245.3
InChI Key:
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Description

The compound you mentioned seems to be a type of tert-butyloxycarbonyl-protected amino acid . These are often used in organic synthesis due to their multiple reactive groups .


Synthesis Analysis

In a study, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid involves the protection of the amine group, followed by the formation of the oxolane ring and the carboxylic acid group. The final step involves the removal of the protecting group to obtain the target compound.", "Starting Materials": [ "N-Boc-ethylenediamine", "3-hydroxypropanal", "Tert-butyl acrylate", "Sodium hydride", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting N-Boc-ethylenediamine with 3-hydroxypropanal in the presence of hydrochloric acid to obtain N-Boc-ethylenediamine-3-hydroxypropionaldehyde.", "Step 2: Formation of the oxolane ring by reacting N-Boc-ethylenediamine-3-hydroxypropionaldehyde with tert-butyl acrylate in the presence of sodium hydride in diethyl ether to obtain rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid tert-butyl ester.", "Step 3: Hydrolysis of the tert-butyl ester group by reacting rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid tert-butyl ester with methanol and sodium hydroxide to obtain rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid.", "Step 4: Removal of the Boc protecting group by reacting rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid with ethyl acetate and water in the presence of hydrochloric acid to obtain the target compound rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid." ] }

CAS RN

2307772-00-3

Molecular Formula

C11H19NO5

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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